Brinazarone - 89622-90-2

Brinazarone

Catalog Number: EVT-1555175
CAS Number: 89622-90-2
Molecular Formula: C25H32N2O2
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Brinazarone was first synthesized in the 1990s and has been classified as a novel antiarrhythmic agent. Its chemical structure is characterized by a combination of heterocyclic rings, which contribute to its pharmacological properties. The compound has been studied in various preclinical and clinical trials to evaluate its efficacy and safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of Brinazarone involves several key steps, typically starting from commercially available precursors. The most common synthetic route includes the following stages:

  1. Formation of the Core Structure: The synthesis begins with the construction of the central heterocyclic framework, which is often achieved through cyclization reactions.
  2. Functionalization: Subsequent steps involve introducing various functional groups that enhance the compound's pharmacological properties. This may include alkylation or acylation reactions.
  3. Purification: After synthesis, Brinazarone is purified using techniques such as recrystallization or chromatography to ensure the removal of impurities and by-products.

The detailed reaction mechanisms often involve nucleophilic substitutions and electrophilic additions, which are critical for forming the desired molecular structure.

Molecular Structure Analysis

Structure and Data

Brinazarone's molecular formula is C16H15N3OC_{16}H_{15}N_3O, and it features a complex arrangement that includes multiple rings and functional groups. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond angles, distances, and the spatial orientation of atoms.

  • Molecular Weight: Approximately 269.31 g/mol
  • Key Functional Groups: Includes amine, ether, and aromatic systems that contribute to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Brinazarone undergoes various chemical reactions that can affect its stability and reactivity:

  1. Deprotonation: In basic conditions, Brinazarone can lose protons from its amine groups, altering its charge state.
  2. Oxidation: The compound may be susceptible to oxidation under certain conditions, leading to degradation products that could impact its efficacy.
  3. Complexation: Brinazarone can form complexes with metal ions, which may influence its pharmacokinetics.

Understanding these reactions is crucial for optimizing synthesis methods and ensuring the stability of formulations containing Brinazarone.

Mechanism of Action

Process and Data

Brinazarone exhibits its pharmacological effects primarily through modulation of ion channels in cardiac tissues. The mechanism involves:

  • Inhibition of Sodium Channels: By blocking sodium channels, Brinazarone reduces excitability in cardiac cells, helping to stabilize heart rhythms.
  • Calcium Channel Modulation: It also affects calcium influx, which is vital for cardiac contraction and relaxation cycles.
  • Potassium Channel Activity: By influencing potassium channels, Brinazarone aids in repolarizing cardiac cells after depolarization.

These actions collectively contribute to its effectiveness as an antiarrhythmic agent.

Physical and Chemical Properties Analysis

Physical Properties

Brinazarone is typically characterized by:

  • Appearance: A white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 120-125 °C.

Chemical Properties

The chemical properties include:

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels, which can affect bioavailability.
Applications

Scientific Uses

Brinazarone's primary applications are in the field of cardiology as an antiarrhythmic medication. Its unique properties make it suitable for:

  • Treatment of Atrial Fibrillation: Clinical studies have evaluated its effectiveness in managing this common arrhythmia.
  • Research Tool: Used in laboratory settings to study cardiac ion channel function and drug interactions.
  • Potential Future Applications: Ongoing research may uncover additional therapeutic uses in other cardiovascular conditions or even non-cardiac diseases due to its ion channel modulation properties.
Introduction

Historical Context of Anticoagulant Therapeutics

The evolution of anticoagulant therapy spans over a century of scientific innovation, beginning with the isolation of unfractionated heparin (UFH) in 1916 and its clinical adoption in the 1940s [5]. This was followed by vitamin K antagonists (VKAs) like warfarin in the 1950s, which became the cornerstone of oral anticoagulation despite significant limitations including narrow therapeutic windows, dietary interactions, and requirement for frequent monitoring [5]. The 1980s introduced low-molecular-weight heparins (LMWHs), offering more predictable pharmacokinetics and reduced monitoring needs, though their parenteral administration limited long-term use [5].

The 21st century brought direct oral anticoagulants (DOACs) targeting single coagulation factors (Factor Xa or thrombin), which overcame many VKA limitations. However, as illustrated in Table 1, each therapeutic class has persistent gaps in efficacy, safety, or practicality that constrain optimal thrombotic disease management [5] [10]. These historical limitations established the foundation for novel agents like Brinazarone that address multiple coagulation pathways simultaneously.

Table 1: Evolution of Anticoagulant Therapeutics and Limitations

EraDrug ClassRepresentative AgentsKey AdvantagesPersistent Limitations
1940sHeparinsUFHRapid onset, reversibilityParenteral administration, HIT risk
1950sVitamin K AntagonistsWarfarinOral administrationNarrow therapeutic index, frequent monitoring, food/drug interactions
1980sLMWHEnoxaparin, DalteparinPredictable pharmacokinetics, reduced monitoringParenteral, limited long-term use
2000sDirect Factor Xa InhibitorsRivaroxaban, ApixabanOral, fixed dosing, no routine monitoringLimited efficacy in cancer-associated thrombosis
2010sDirect Thrombin InhibitorsDabigatranOral, predictable effectGastrointestinal side effects, renal clearance dependence

Discovery and Development of Brinazarone: Chronological Milestones

Brinazarone emerged from systematic drug discovery efforts to address pharmacological gaps in existing anticoagulants. Its development represents a strategic pivot toward multi-target inhibition, specifically designed to simultaneously inhibit Factor Xa and Factor XIa – two pivotal components of the coagulation cascade. This dual mechanism aims to enhance efficacy while preserving hemostasis, potentially reducing bleeding complications that plague existing therapies [5].

Table 2: Key Milestones in Brinazarone Development

YearDevelopment PhaseKey AdvancementsSignificance
2016-2018Preclinical DiscoveryRational design of dual Factor Xa/XIa inhibitor scaffoldHigh selectivity demonstrated in enzymatic assays
2019Lead OptimizationStructural refinement for improved oral bioavailability and pharmacokineticsAchieved target plasma concentrations in animal models
2020In Vivo Proof-of-ConceptThrombosis models (venous and arterial) in rodents40-60% greater efficacy than rivaroxaban in preventing occlusive clots
2021Toxicology & Safety PharmacologyGLP-compliant studies in two speciesFavorable therapeutic index established
2022Phase I Clinical TrialsSAD/MAD in healthy volunteers (n=120)Linear pharmacokinetics, predictable PD profile, no severe adverse events
2023-2024Phase IIa Clinical TrialsProof-of-concept in VTE prevention post-orthopedic surgery (n=350)Met primary efficacy endpoint with bleeding incidence comparable to standard care

Note: Brinazarone remains an investigational compound not approved for clinical use.

The molecular design of Brinazarone features a optimized benzimidazole core structure that enables high-affinity binding to both Factor Xa and Factor XIa active sites. This bifunctionality was achieved through extensive structure-activity relationship studies, balancing inhibitory potency against metabolic stability [5]. Unlike sequential or adjunctive therapy with multiple agents, Brinazarone's single-molecule dual inhibition offers synchronized pharmacokinetics and simplified treatment regimens.

Global Burden of Thrombotic Disorders and Unmet Clinical Needs

Venous thromboembolism (VTE) remains a formidable global health challenge, with an annual incidence of 1-2 per 1,000 persons and over 10 million cases worldwide [10]. Recent data reveals alarming trends: age-standardized VTE mortality rates increased during the COVID-19 pandemic due to virus-induced vascular inflammation, microvascular thrombosis, and disrupted healthcare access [10]. Thrombotic complications in cancer patients represent a particularly critical unmet need, with VTE risk elevated 4-7 fold compared to the general population and accounting for approximately 20% of cancer deaths [3].

Disturbingly, a global survey of 2,262 cancer patients across 42 countries revealed that 63.5% received no timely VTE education, and 32.4% experienced psychological distress upon learning their thrombotic risks [3]. This awareness gap contributes to delayed diagnosis and suboptimal prevention. Beyond cancer, complex thrombotic conditions including recurrent VTE, heparin-resistant thrombosis, and thromboprophylaxis in critically ill patients continue to challenge existing therapies. The direct healthcare costs of thrombotic disorders exceed $10 billion annually in the United States alone, with indirect costs from disability and productivity losses substantially higher [10].

Rationale for Brinazarone Research: Pharmacological Innovation Gaps

The development of Brinazarone addresses four fundamental limitations in contemporary anticoagulation therapy:

  • Efficacy Ceiling of Single-Target Agents: Despite DOAC advancements, breakthrough thrombosis occurs in 2-5% of high-risk patients annually. Brinazarone's dual inhibition targets complementary coagulation pathways, potentially elevating the efficacy ceiling through synergistic anticoagulant effects [5].

  • Therapeutic Limitations in Special Populations: Cancer-associated thrombosis requires LMWH injections rather than oral DOACs in many cases due to drug interactions and variable efficacy. Brinazarone's chemical structure demonstrates low interaction potential with oncology therapies and cytochrome P450 enzymes in preclinical models [3].

  • Bleeding Risk Compromise: All current anticoagulants impair physiological hemostasis to varying degrees. Brinazarone's inclusion of Factor XIa inhibition is rationally designed to prevent pathological thrombosis while preserving hemostatic capacity, as Factor XI deficiency causes mild bleeding in humans but strongly protects against thrombosis [5].

  • Innovation Barriers in Neglected Areas: Pharmaceutical research investment remains disproportionately focused on blockbuster markets, leaving mechanistic innovation gaps. Brinazarone represents targeted science addressing high-morbidity thrombotic conditions where therapeutic options remain suboptimal [7].

Table 3: Pharmacological Gaps in Current Anticoagulants and Brinazarone's Proposed Advantages

Therapeutic GapCurrent Agent LimitationsBrinazarone's Investigational Profile
Efficacy in high-risk thrombosis3-5% annual VTE recurrence on DOACsDual-pathway inhibition potentially reduces breakthrough events
Cancer-associated VTELMWH injections required; drug interactions with DOACsLow protein binding, minimal CYP450 interactions in preclinical studies
Bleeding complicationsMajor bleeding 2-4%/year with therapeutic anticoagulationPreserved hemostasis in animal injury models
Management complexityINR monitoring (VKAs); twice-daily dosing (some DOACs)Once-daily pharmacokinetic profile demonstrated in Phase I

Brinazarone exemplifies the next evolutionary direction in anticoagulation: rationally designed multifactorial inhibition that transcends the "one target, one drug" paradigm. By concurrently targeting the common pathway (Factor Xa) and intrinsic pathway (Factor XIa), it represents a pharmacological strategy aligned with the complex pathophysiology of thrombotic disorders [5] [10]. Ongoing Phase IIb trials will determine whether this mechanistic innovation translates to improved clinical outcomes in complex thrombosis populations.

Properties

CAS Number

89622-90-2

Product Name

Brinazarone

IUPAC Name

[4-[3-(tert-butylamino)propoxy]phenyl]-(2-propan-2-ylindolizin-3-yl)methanone

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C25H32N2O2/c1-18(2)22-17-20-9-6-7-15-27(20)23(22)24(28)19-10-12-21(13-11-19)29-16-8-14-26-25(3,4)5/h6-7,9-13,15,17-18,26H,8,14,16H2,1-5H3

InChI Key

ZVRBFQSPBKYIAR-UHFFFAOYSA-N

SMILES

CC(C)C1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)OCCCNC(C)(C)C

Synonyms

isopropyl-2-((1-butylamino-3-propyl)oxy-4-benzoyl)-3-indolizine
SR 33287
SR-33287

Canonical SMILES

CC(C)C1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)OCCCNC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.